1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
Overview
Description
1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation . The reaction conditions are generally mild and can be performed at room temperature using a blue LED lamp or natural sunlight as the light source .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis, leveraging the efficiency and selectivity of the process. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Mefloquine: An antimalarial drug featuring a trifluoromethyl group.
Uniqueness
1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is unique due to its specific structural configuration, which combines the trifluoromethyl group with a pyrazole and sulfonamide moiety. This combination enhances its stability, selectivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-8-12(9(2)19(3)17-8)22(20,21)18-11-6-4-10(5-7-11)13(14,15)16/h4-7,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPXNAPDMQDTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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